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Compound of Interest

Compound Name: 2-Ethyl-5-fluoropyridine

Cat. No.: B15251785

This guide provides a detailed comparison of the biological efficacy of several novel pyridine-
based analogues investigated as potential anticancer agents through the inhibition of protein
kinases. The data and methodologies presented are synthesized from recent studies to offer an
objective overview for researchers, scientists, and professionals in drug development. The
focus is on compounds targeting PIM-1 and TYK2 kinases, which are crucial in various cancer-
related signaling pathways.

Quantitative Efficacy Summary

The following tables summarize the in vitro inhibitory activity of two distinct series of pyridine
analogues against their target kinases.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Analogues
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. Antitumor
Chemical . o
Compound ID Seri Target Kinase IC50 (pM) * Activity (GI50,
eries
pM) 1
5b Pyridine PIM-1 0.044[1] 0.302 - 3.57[1]
Thieno[2,3-
8d o PIM-1 0.019[1] N/A
b]pyridine
10c Pyridone PIM-1 0.128[1] N/A
13h S-phenacyl PIM-1 0.479[1] N/A
15e S-alkyl PIM-1 0.083[1] N/A

*IC50: The half maximal inhibitory concentration, representing the concentration of a drug that

is required for 50% inhibition in vitro. TGI50: The concentration of drug that inhibits cell growth

by 50%, evaluated against the NCI 60-cell line panel.[1]

Table 2: TYK2 Kinase Inhibitory Activity and In Vivo Efficacy of Acyl Pyridine Analogues

. In Vitro In Vivo In Vivo
Compound ID Target Kinase . .
Selectivity Efficacy Model Outcome
Better
. inhibition of
Selective over Mouse =
TYK2 (JH2 other JAK Pharmacodyna ) v .
12 ) . . stimulation
Domain) family mic (PD)
. than BMS-
kinases[2] model
986165 at
10mgl/kg.[2]
Comparable
Selective over Mouse inhibition of IFN-
TYK2 (JH2 , _ ,
15 b in) other JAK family Pharmacodynam vy stimulation to
omain
kinases[2] ic (PD) model BMS-986165 at
10mg/kg.[2]
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| BMS-986165 | TYK2 (JH2 Domain) | Clinical reference compound[2] | Mouse
Pharmacodynamic (PD) model | Reference for comparison.[2] |

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action and the general workflow for

evaluating these kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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